Enhanced Lipophilicity for Membrane Permeability
The compound exhibits a distinct lipophilicity profile compared to its unsubstituted benzenesulfonamide parent and the unalkylated core scaffold. The calculated partition coefficient (ACD/LogD at pH 7.4) for N-butyl-4-methyl-3-nitrobenzenesulfonamide is 2.45 , which is significantly higher than the more polar 4-methyl-3-nitrobenzenesulfonamide core (predicted LogP approx 1.0) [1]. This increased lipophilicity is directly attributable to the N-butyl substitution and is a critical parameter for predicting passive membrane permeability and CNS penetration [2].
| Evidence Dimension | Lipophilicity (LogD at pH 7.4) |
|---|---|
| Target Compound Data | 2.45 (ACD/LogD) |
| Comparator Or Baseline | 4-methyl-3-nitrobenzenesulfonamide (core scaffold): LogP ~1.0 |
| Quantified Difference | Approximately 1.45 log unit increase in lipophilicity |
| Conditions | Predicted using ACD/Labs Percepta Platform and benchmarked against typical unsubstituted sulfonamide LogP values [1]. |
Why This Matters
This 1.45 log unit difference translates to a roughly 28-fold increase in predicted lipid bilayer partitioning, making the target compound a more suitable choice for assays where passive diffusion across biological membranes is a key design parameter.
- [1] PubChem. 4-Methyl-3-nitrobenzenesulfonamide. Computed Properties: XLogP3. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
